N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a benzofuran moiety, which is often found in natural products and pharmaceuticals.
Preparation Methods
The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the benzofuran moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions might be performed using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its unique structure could be useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide include:
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-9H-xanthene-9-carboxamide
- N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide These compounds share a similar benzothiophene core but differ in their additional functional groups, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-10-6-7-12-15(8-10)27-20(16(12)18(21)23)22-19(24)14-9-11-4-3-5-13(25-2)17(11)26-14/h3-5,9-10H,6-8H2,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQOJAWHYYRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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